molecular formula C15H17NO6 B581573 Z-D-Asp(oall)-OH CAS No. 1272755-66-4

Z-D-Asp(oall)-OH

Cat. No. B581573
M. Wt: 307.302
InChI Key: LKXLDZQGKGEICY-GFCCVEGCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Z-D-Asp(oall)-OH is a compound with the molecular formula C15H17NO6 . It is also known by other names such as ®-4-(Allyloxy)-2-((((benzyloxy)carbonyl)amino)-4-oxobutanoic acid and Z-D-aspartic acid b-allyl ester .


Molecular Structure Analysis

The molecular weight of Z-D-Asp(oall)-OH is 307.30 g/mol . Its InChIKey is LKXLDZQGKGEICY-GFCCVEGCSA-N . The compound has a complex structure with a benzyl group attached to a carbonyl group, which is further attached to an amino group. This amino group is connected to a four-carbon chain with two carbonyl groups and an allyloxy group .


Physical And Chemical Properties Analysis

Z-D-Asp(oall)-OH has several computed properties. It has a molecular weight of 307.30 g/mol and an XLogP3-AA value of 1.5 . It has 2 hydrogen bond donors and 6 hydrogen bond acceptors . The compound has a rotatable bond count of 10 . Its exact mass and monoisotopic mass are both 307.10558726 g/mol . The topological polar surface area is 102 Ų . It has a heavy atom count of 22 .

Scientific Research Applications

Photocatalytic Applications

Research has shown that certain compounds, when used in Z-scheme photocatalytic systems, can significantly enhance charge transfer and separation. These systems are highly desired for their ability to generate high-energy redox radicals, crucial for effective photocatalysis. For example, a core–shell-heterojunction-structured Z-scheme system like BaTiO3@In2S3 exhibits superior photocatalytic degradation abilities for organic pollutants due to its excellent charge transfer and separation capabilities. This suggests that "Z-D-Asp(oall)-OH" could potentially be explored for similar applications in photocatalysis, particularly in the degradation of organic pollutants or water treatment technologies (Wei et al., 2019).

Environmental Remediation

Compounds and technologies related to "Z-D-Asp(oall)-OH" have been investigated for their potential in environmental remediation, particularly in the adsorption and removal of toxic metals from water. For instance, hydrated zirconium oxide coated on carbon nanotubes has shown high adsorption capacities for arsenic removal from drinking water. This suggests a potential application for "Z-D-Asp(oall)-OH" in developing advanced materials for the removal of heavy metals and other contaminants from water sources (Liu et al., 2018).

Energy Storage and Conversion

The development of advanced materials for energy storage and conversion is another area where related compounds have shown promise. For example, three-dimensional porous ZnCo2O4 sheet arrays coated with Ni(OH)2 have been developed for use in high-performance asymmetric supercapacitors, demonstrating ultra-high areal capacitance and excellent cycle stability. This highlights the potential for exploring "Z-D-Asp(oall)-OH" in the development of new materials for supercapacitors, batteries, or other energy storage and conversion technologies (Pan et al., 2017).

properties

IUPAC Name

(2R)-4-oxo-2-(phenylmethoxycarbonylamino)-4-prop-2-enoxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO6/c1-2-8-21-13(17)9-12(14(18)19)16-15(20)22-10-11-6-4-3-5-7-11/h2-7,12H,1,8-10H2,(H,16,20)(H,18,19)/t12-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LKXLDZQGKGEICY-GFCCVEGCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOC(=O)CC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CCOC(=O)C[C@H](C(=O)O)NC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-D-Asp(oall)-OH

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